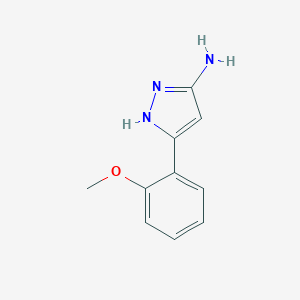

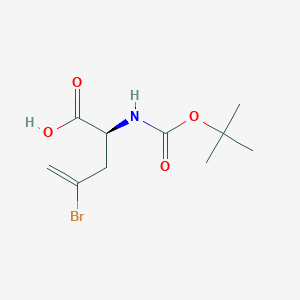

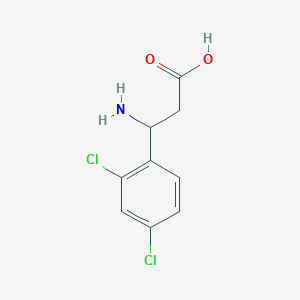

![molecular formula C20H23ClN2O2 B112010 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 159635-46-8](/img/structure/B112010.png)

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[indoline-3,4’-piperidine] is a type of spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro[indoline-2,3’-hydropyridazine] scaffolds .

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the indole moiety . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Chemical Reactions Analysis

The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds often involve cycloisomerizations . For example, a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. For example, one compound, 6′-amino-1-benzyl-3′-methyl-2-oxo-1′H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5′-carbonitrile, has a melting point of 285-287°C .

Scientific Research Applications

1. Ag(i)/PPh3-catalyzed Diastereoselective Syntheses

- Summary of Application: This research focuses on the synthesis of spiro[indole-3,4’-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides .

- Methods of Application: The process involves an Ag(i)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide .

- Results or Outcomes: The spiro[indole-3,4’-piperidine] scaffold was accessed in a racemic and diastereoselective manner .

2. Synthesis of Spiroindole and Spirooxindole Scaffolds

- Summary of Application: The research discusses the synthesis of spiroindole and spirooxindole scaffolds, which are important in drug design processes .

- Methods of Application: Various synthetic procedures have been introduced over the past decades to create these scaffolds .

- Results or Outcomes: These scaffolds have shown bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

3. On-Water [4 + 2] Annulation Reaction

- Summary of Application: This research focuses on an environmentally friendly strategy for the synthesis of spiro(indoline-2,3’-hydropyridazine) scaffolds .

- Methods of Application: The process involves an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone .

- Results or Outcomes: This method provides the first facile access to spiro(indoline-2,3’-hydropyridazine) scaffolds .

Safety And Hazards

Future Directions

properties

IUPAC Name |

benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRYYTKTCIUNOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597554 |

Source

|

| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | |

CAS RN |

159635-46-8 |

Source

|

| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

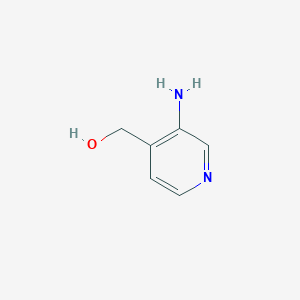

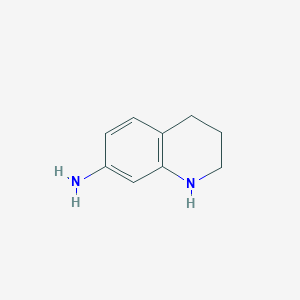

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)

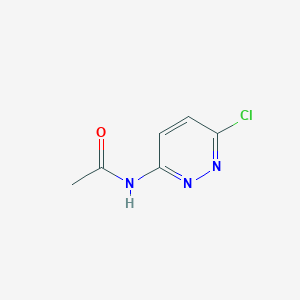

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)